molecular formula C22H25NO5 B556951 Fmoc-Ser-OtBu CAS No. 110797-35-8

Fmoc-Ser-OtBu

Cat. No.: B556951
CAS No.: 110797-35-8
M. Wt: 383.4 g/mol
InChI Key: ZYOWIDHANLLHNO-IBGZPJMESA-N
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Description

Fmoc-Ser-OtBu, also known as Nalpha-Fmoc-L-serine tert-Butyl Ester, is a serine derivative . It is an N-terminal protected reagent used in peptide synthesis . The molecular formula of this compound is C22H25NO5 .


Synthesis Analysis

This compound is synthesized using the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Molecular Structure Analysis

The molecular weight of this compound is 383.4 g/mol . The IUPAC name is tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate . The InChI and SMILES strings provide a detailed view of the molecule’s structure .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it has been used in the total synthesis of the antibiotic daptomycin through cyclization via a chemoselective serine ligation .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has good solubility in DMSO, with a solubility of 150 mg/mL .

Scientific Research Applications

  • Vitamin B6-Conjugated Peptides Synthesis : Fmoc-Ser-OtBu is used in standard Fmoc chemistry for the synthesis of N-(4'-pyridoxyl)peptides and vitamin B6-peptide-oligonucleotide conjugates, demonstrating compatibility with various protected amino acids (Zhu & Stein, 1994).

  • Development of New Protecting Group for Phosphonamide Formation : Research showed the use of this compound in the formation of phosphonamide without the problems associated with oxazaphospholine formation, common in Fmoc chemistry (Ishibashi, Miyata, & Kitamura, 2010).

  • Reduction of β-Elimination Byproducts in Peptide Synthesis : It was found that this compound, when used in peptide synthesis, could lead to β-elimination byproducts, and research has been conducted to identify and suppress these byproducts (Attard, O’Brien-Simpson, & Reynolds, 2009).

  • Enhancement of Solubility for Glycan Chain Extension : this compound was used in a study to enhance the solubility of a protected amino acid glycan, enabling enzymatic glycosylation without organic cosolvents (Dudziak et al., 2000).

  • Self-Assembled Structures of Protected Amino Acids : Research involving this compound highlighted its role in forming self-assembled structures, which have potential applications in material chemistry and biomedical fields (Gour et al., 2021).

Mechanism of Action

Target of Action

Fmoc-Ser-OtBu is a derivative of the amino acid serine . It is primarily used in peptide synthesis, where it acts as a protecting group for the serine residues in peptide chains . This prevents the serine residues from being degraded or chemically modified during the synthesis process .

Mode of Action

The mode of action of this compound is based on its role as a protecting group. During peptide synthesis, the Fmoc group protects the amino terminus of the peptide, while the OtBu group protects the hydroxyl side chain of serine . These protections allow for the selective addition of amino acids in a stepwise manner during solid-phase peptide synthesis .

Biochemical Pathways

this compound is involved in the biochemical pathway of peptide synthesis. It is used in the Fmoc/tBu solid-phase synthesis method, which is a preferred method for peptide synthesis in both research and industrial settings . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with serine residues. The use of this compound allows for the precise assembly of peptide sequences, contributing to the creation of peptides for various applications, including potential drugs .

Action Environment

this compound is stable under environmental conditions and can be stored for a long time without decomposition . Its stability is attributed to the presence of the Fmoc protecting group, which protects the serine’s amino group and prevents undesired side reactions . This compound has various physical and chemical properties that make it an essential component in peptide synthesis .

Safety and Hazards

When handling Fmoc-Ser-OtBu, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The Fmoc/tBu solid-phase synthesis method, which is used for the synthesis of Fmoc-Ser-OtBu, is the method of choice for the synthesis of molecules in both research and industrial settings . This suggests that this compound will continue to play a significant role in peptide synthesis in the future.

Biochemical Analysis

Biochemical Properties

Fmoc-Ser-OtBu is involved in various biochemical reactions, particularly in the synthesis of peptides . It interacts with enzymes and other biomolecules during peptide synthesis. The Fmoc group in this compound serves as a protective group for the amino terminus during peptide synthesis . The tert-butyl (tBu) group protects the side chain hydroxyl group of serine .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the sequence and structure of the synthesized peptide.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It participates in the formation of peptide bonds, a process that involves binding interactions with other amino acids . The Fmoc group is removed during peptide synthesis, allowing the amino group of this compound to form a peptide bond with the carboxyl group of another amino acid .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under standard conditions . It is resistant to degradation, ensuring its long-term effectiveness in peptide synthesis . The effects of this compound on cellular function, as observed in in vitro or in vivo studies, are primarily related to the properties of the peptides it helps synthesize.

Dosage Effects in Animal Models

The effects of this compound in animal models are largely dependent on the peptides synthesized using this compound. Different dosages of these peptides can have varying effects, potentially including threshold effects or toxic/adverse effects at high doses . The specific effects can vary depending on the sequence and structure of the synthesized peptide.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its conversion into a peptide can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the process of peptide synthesis . It can interact with various transporters or binding proteins involved in this process.

Subcellular Localization

The subcellular localization of this compound is related to the sites of peptide synthesis within the cell . It can be directed to specific compartments or organelles based on the requirements of peptide synthesis.

Properties

IUPAC Name

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOWIDHANLLHNO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451502
Record name Fmoc-Ser-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110797-35-8
Record name Fmoc-Ser-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of commercial N-Fmoc-L-serine (1.5 g, 4.58 mmol) in EtOAc (40 ml), a solution of t-butyl 2,2,2-trichloroacetimidate (4.00 g, 18.32 mmol) in cyclohexane (18 ml) was added dropwise. After stirring at room temperature for 24 hrs, the solution was evaporated and the residue was purified by flash chromatography (n-Hexane/EtOAc 70:3), yielding the title compound (1.20 g, 68%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Fmoc-Ser-OtBu in the synthesis of N-acetylgalactosamine-serine (GalNac-Serine)?

A1: this compound serves as a protected form of the amino acid serine in the synthesis of GalNac-Serine. The Fmoc group acts as a temporary protecting group for the amine group of serine, while the OtBu (tert-butyl ester) group protects the carboxylic acid group. This dual protection strategy is crucial for two reasons []:

    Q2: What is the significance of protecting the carboxyl group of Fmoc-Serine with a tert-butyl (tBu) group in this specific synthesis?

    A2: The tert-butyl (tBu) group is crucial during the coupling of the activated sugar to the this compound []. The tBu group is stable under the reaction conditions used for sugar coupling, ensuring that the carboxylic acid group remains protected and unreactive. This prevents the formation of unwanted byproducts and drives the reaction towards the desired product.

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